5-Chloro-3-(4-chlorophenyl)isoxazole

Catalog No.
S8225890
CAS No.
51726-07-9
M.F
C9H5Cl2NO
M. Wt
214.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-(4-chlorophenyl)isoxazole

CAS Number

51726-07-9

Product Name

5-Chloro-3-(4-chlorophenyl)isoxazole

IUPAC Name

5-chloro-3-(4-chlorophenyl)-1,2-oxazole

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

InChI

InChI=1S/C9H5Cl2NO/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H

InChI Key

HMDNAOBMBZXCSM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)Cl)Cl

5-Chloro-3-(4-chlorophenyl)isoxazole is a member of the isoxazole family, which consists of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. This specific compound features a chloro group at the 5th position and a 4-chlorophenyl group attached to the isoxazole ring. Isoxazoles are recognized for their diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science. The presence of the chloro substituents enhances its reactivity and potential biological efficacy, making it a compound of interest in various research fields.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding corresponding alcohols or amines.
  • Substitution: The chlorinated positions allow for nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, resulting in methoxy or tert-butoxy derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in neutral or acidic conditions.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Isoxazole derivatives, including 5-Chloro-3-(4-chlorophenyl)isoxazole, are known for their significant biological activities. They have been shown to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes. Additionally, compounds within this class may possess antimicrobial and antifungal activities, making them valuable in medicinal chemistry for developing new therapeutic agents . The specific interactions of this compound with biological targets are still under investigation, but its structural characteristics suggest potential efficacy against various diseases.

Synthetic Routes

The synthesis of 5-Chloro-3-(4-chlorophenyl)isoxazole can be accomplished through several methods:

  • Cyclization Reaction: One common approach involves reacting 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. This reaction leads to the formation of the isoxazole ring.
  • Microwave-Assisted Synthesis: This method has gained attention for its efficiency and reduced environmental impact, allowing rapid production of isoxazole derivatives under controlled conditions .

Industrial Production

For large-scale synthesis, industrial methods often employ optimized reaction conditions to maximize yield and purity. The use of catalysts and microwave-assisted techniques enhances production efficiency while adhering to green chemistry principles .

5-Chloro-3-(4-chlorophenyl)isoxazole has several applications across different fields:

  • Medicinal Chemistry: Its potential therapeutic effects make it a candidate for drug development targeting inflammation and microbial infections.
  • Agrochemicals: The compound's biological activity can be exploited in developing new agrochemical products.
  • Materials Science: Isoxazoles serve as intermediates in synthesizing polymers and other materials with specific properties .

Research into the interaction mechanisms of 5-Chloro-3-(4-chlorophenyl)isoxazole is ongoing. Preliminary studies suggest that its biological activity may stem from its ability to bind to specific enzymes or receptors, influencing various biochemical pathways. Further investigation is needed to elucidate these interactions fully and establish its therapeutic potential .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 5-Chloro-3-(4-chlorophenyl)isoxazole:

  • 5-Chloro-3-phenylisoxazole: Similar structure but lacks the 4-chlorophenyl group.
  • 3-(4-Chlorophenyl)isoxazole: Lacks the chloro group at the 5th position.
  • 5-Bromo-3-(4-chlorophenyl)isoxazole: Contains a bromo substituent instead of chloro at the 5th position.

Uniqueness

The uniqueness of 5-Chloro-3-(4-chlorophenyl)isoxazole lies in its combination of both chloro groups at distinct positions, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This specific substitution pattern may enhance its potency and selectivity in various applications.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

212.9748192 g/mol

Monoisotopic Mass

212.9748192 g/mol

Heavy Atom Count

13

Dates

Last modified: 02-18-2024

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